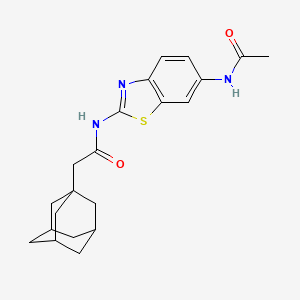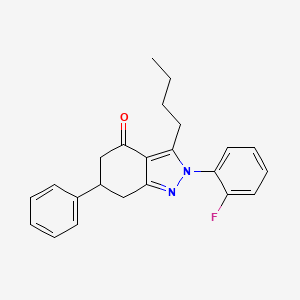![molecular formula C11H13N3O2 B11493548 (5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol](/img/structure/B11493548.png)
(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: is a triazole derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with a hydroxymethyl group and a 2-methylphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions: The hydroxymethyl and 2-methylphenyl groups are introduced through substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids derived from the hydroxymethyl group.
Reduction Products: Various triazole derivatives with altered electronic properties.
Substitution Products: Aromatic compounds with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activity.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Agriculture: Applied in the formulation of agrochemicals for pest control and crop protection.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to, altering their activity.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
[1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
[5-(HYDROXYMETHYL)-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Similar structure but without the methyl group on the phenyl ring, affecting its chemical properties.
Uniqueness
Functional Groups: The presence of both hydroxymethyl and 2-methylphenyl groups provides unique reactivity and potential for diverse applications.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it valuable for specific research and therapeutic purposes.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-(2-methylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-8-4-2-3-5-10(8)14-11(7-16)9(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
InChI Key |
JCXHDUWMMVSUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole](/img/structure/B11493467.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493471.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11493475.png)
![2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493485.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine](/img/structure/B11493488.png)

![3-(4-Chlorophenyl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11493503.png)
![19-(4-methylphenyl)sulfonyl-16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1,3(12),4,6,8,10,14,16,18(21)-nonaene](/img/structure/B11493518.png)

![5-([2-(3,4-dimethoxyphenyl)ethyl]{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}amino)-5-oxopentanoic acid](/img/structure/B11493531.png)
![Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate](/img/structure/B11493542.png)
![methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493546.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B11493554.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11493565.png)
